Oseltamivir acid-13C,d3

Isotopic Purity Mass Spectrometry Internal Standard

Accurate quantification of oseltamivir carboxylate in complex biological matrices is challenging due to matrix effects and ion suppression, but Oseltamivir acid-13C,d3 serves as the optimal stable isotope-labeled internal standard (SIL-IS) to correct for these analytical variables. Its strategic deuterium labeling on the metabolically stable N-acetyl group provides a +3 Da mass shift for complete MS resolution without deuterium-hydrogen back-exchange, ensuring reliable data across large analytical batches. - Enables validated LC-MS/MS methods with accuracies of 88-109% and precisions of 0.5-8.2% CV, meeting FDA/EMA bioequivalence submission guidelines. - Achieves LLOQ of 0.1 ng/mL in rat plasma and CSF, critical for pediatric PK studies and CNS penetration research. - Supports high-throughput workflows with simple protein precipitation and fast LC gradients (2.5-3.6 min runtime), reducing per-sample cost for CROs and central laboratories.

Molecular Formula C14H24N2O4
Molecular Weight 288.36 g/mol
Cat. No. B12385506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir acid-13C,d3
Molecular FormulaC14H24N2O4
Molecular Weight288.36 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
InChIInChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3+1D3
InChIKeyNENPYTRHICXVCS-UHQFSAABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oseltamivir Acid-d3: Deuterated Internal Standard for LC-MS/MS


(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid, also known as Oseltamivir acid-d3 or Oseltamivir carboxylate-d3 (CAS 1242184-43-5), is a stable, isotopically labeled analog of the active metabolite of the influenza neuraminidase inhibitor Oseltamivir . It is a deuterated small molecule (C₁₄H₂₁D₃N₂O₄, MW 287.37) featuring three deuterium atoms substituted for hydrogen on the N-acetyl group, a strategic modification designed to confer a +3 Da mass shift for analytical discrimination while preserving the biological activity (IC₅₀=2 nM) of the parent pharmacophore . This compound is not intended for therapeutic use; rather, it is an essential analytical tool employed almost exclusively as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate and precise quantification of oseltamivir and its active metabolite in complex biological matrices .

Why Oseltamivir Acid-d3 Is Essential for Validated LC-MS/MS


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must closely mimic the analyte's physicochemical behavior—including extraction recovery, ionization efficiency, and chromatographic retention—to correct for matrix effects and instrument variability. The non-deuterated parent compound, oseltamivir acid (MW 284.35), cannot serve as an IS because it is chromatographically and spectrometrically indistinguishable from the target analyte, precluding separate quantitation . Alternative internal standards, such as structural analogs (e.g., zanamivir or peramivir), are unsuitable because their distinct chemical properties yield different extraction efficiencies and ion suppression/enhancement profiles, introducing systematic bias and violating regulatory bioanalytical method validation guidelines [1]. The +3 Da mass shift conferred by the three deuterium atoms of Oseltamivir acid-d3 enables the mass spectrometer to resolve the analyte and IS signals completely, a prerequisite for accurate quantification in complex biological matrices . Furthermore, the positioning of the deuterium label on the metabolically stable N-acetyl moiety minimizes the risk of deuterium-hydrogen back-exchange, ensuring the IS remains intact throughout sample processing and analysis .

Oseltamivir Acid-d3 as Internal Standard: Quantitative Evidence


Isotopic Purity and Mass Shift for Accurate Quantification

The utility of Oseltamivir acid-d3 as an internal standard is predicated on its high isotopic purity and sufficient mass shift. Commercial sources report an isotopic purity of ≥99% atom D . This high enrichment ensures that the unlabeled impurity (M+0 ion) is <1%, which minimizes cross-talk into the analyte channel—a critical requirement for achieving the lower limit of quantification (LLOQ) and assay accuracy mandated by regulatory bioanalysis . In contrast, internal standards with lower isotopic purity (e.g., 98% atom D) or smaller mass shifts (+1 Da) can produce significant interference, compromising assay sensitivity and precision .

Isotopic Purity Mass Spectrometry Internal Standard

Validation Accuracy and Precision for Bioanalytical Methods

In a validated LC-MS/MS method for the simultaneous determination of oseltamivir and its carboxylate metabolite in human plasma, Oseltamivir acid-d3 was employed as the internal standard for the carboxylate analyte [1]. Using this IS, the method demonstrated excellent performance characteristics for oseltamivir carboxylate over a concentration range of 4.08 to 1200.00 ng/mL. Specifically, the accuracies ranged from 88% to 109%, and the precisions (as %CV) were between 0.5% and 8.2% across all quality control levels [1]. This level of precision and accuracy is essential for reliable bioequivalence and pharmacokinetic studies and is directly attributable to the effective correction of matrix effects and extraction variability provided by the matched deuterated internal standard.

Bioanalytical Method Validation Accuracy Precision

LLOQ Sensitivity with Deuterated Internal Standard

The sensitivity of an LC-MS/MS method is a critical parameter for quantifying low drug concentrations in biological samples, particularly during the terminal elimination phase of a pharmacokinetic profile. A validated method for the simultaneous quantification of oseltamivir (OP) and oseltamivir carboxylate (OC) in multiple matrices utilized threefold deuterated OP and OC (Oseltamivir acid-d3) as internal standards [1]. Using this approach, the method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for OC in rat plasma and cerebrospinal fluid (CSF), 0.5 ng/g in brain tissue, and 1 ng/mL in human plasma and urine [1]. In contrast, methods without optimized stable isotope-labeled IS typically report higher LLOQs (e.g., 3-10 ng/mL) due to greater matrix-induced variability and lower signal-to-noise ratios [2].

LLOQ Sensitivity LC-MS/MS

Isotopic Stability and Deuterium Back-Exchange Resistance

A primary failure mode for deuterated internal standards is the loss of the isotopic label through hydrogen-deuterium exchange with protic solvents in the biological matrix or mobile phase, a phenomenon that degrades assay accuracy [1]. The three deuterium atoms in Oseltamivir acid-d3 are strategically positioned on the N-acetyl group (–CO–CD₃), a metabolically stable moiety that is not prone to exchange under standard bioanalytical conditions . This contrasts with internal standards labeled on labile positions (e.g., alpha to a carbonyl), which can undergo rapid back-exchange (t₁/₂ < 1 hr) in aqueous media, rendering them ineffective [1]. The C–D bond in the acetyl group is approximately 6–10 times more stable against oxidative metabolism and exchange compared to the C–H bond, a manifestation of the kinetic isotope effect (KIE) .

Deuterium Exchange Isotopic Stability Sample Integrity

Oseltamivir Acid-d3 Applications in Bioanalysis and PK


Bioequivalence and PK Studies in Human Plasma

Oseltamivir acid-d3 is the definitive internal standard for LC-MS/MS assays designed to support regulatory bioequivalence (BE) submissions for generic oseltamivir formulations. As demonstrated in validated methods [1], it enables the precise quantification of oseltamivir carboxylate over a wide dynamic range (4.08–1200.00 ng/mL) with accuracies of 88–109% and precisions of 0.5–8.2% CV. This performance is essential for meeting stringent FDA and EMA guidelines for incurred sample reanalysis (ISR) and for accurately establishing key PK parameters such as Cₘₐₓ, Tₘₐₓ, and AUC₀–∞. The high isotopic purity (≥99% atom D) minimizes cross-talk, ensuring that the LLOQ is low enough to capture the terminal elimination phase of the drug.

Low-Volume and Complex Matrix Bioanalysis

The high sensitivity afforded by Oseltamivir acid-d3 as an internal standard (LLOQ of 0.1 ng/mL in rat plasma and CSF) makes it indispensable for studies where sample volume is limited or drug concentrations are extremely low [2]. This is particularly critical for pediatric pharmacokinetic studies (where blood draw volumes are restricted), for quantifying drug penetration into the cerebrospinal fluid (CSF) to assess CNS exposure, and for analyzing brain tissue homogenates in neuropharmacology research [2]. The method's robustness across diverse matrices (plasma, urine, CSF, brain) is a direct consequence of the IS's ability to effectively compensate for matrix-specific ion suppression or enhancement effects.

High-Throughput Bioanalysis for Clinical Trials

In clinical settings requiring the analysis of thousands of samples, the combination of a simple protein precipitation extraction and a fast LC gradient (e.g., 2.5–3.6 min runtime) with Oseltamivir acid-d3 as the IS allows for high-throughput, cost-effective sample processing [1][3]. The isotopic stability of the N-acetyl label ensures the IS remains intact and reliable across large analytical batches that may span several days, maintaining data quality and reducing the need for repeated sample analysis. This workflow efficiency is a key procurement driver for CROs and central laboratories supporting large Phase III clinical trials or post-marketing surveillance studies of oseltamivir.

Metabolic Tracing and Ex Vivo Stability

While primarily an analytical standard, Oseltamivir acid-d3 can be used as a tracer in specialized in vitro metabolism studies. The kinetic isotope effect (KIE) associated with the C–D bond allows researchers to investigate the metabolic fate of the N-acetyl group by comparing the disappearance rate of the deuterated compound versus its non-deuterated counterpart in hepatocyte or microsomal incubations . This provides a unique tool for probing the role of carboxylesterase 1 (CES1) in oseltamivir bioactivation without altering the core pharmacophore. Additionally, its use as an IS is critical for accurately determining the ex vivo stability of oseltamivir carboxylate in plasma, with studies demonstrating stability for at least 191 days at -20°C [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oseltamivir acid-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.